molecular formula C10H14N2O4 B1478934 2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid CAS No. 2097947-06-1

2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid

Cat. No. B1478934
CAS RN: 2097947-06-1
M. Wt: 226.23 g/mol
InChI Key: SYPFSODYNFLURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CN1C(=O)C2CCN(CC2C1=O)CCC(=O)O . The InChI representation is InChI=1S/C11H16N2O4/c1-12-10(16)7-2-4-13(5-3-9(14)15)6-8(7)11(12)17/h7-8H,2-6H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.23 g/mol. The density is approximately 1.3±0.1 g/cm3 . The boiling point is 459.8±45.0 °C at 760 mmHg . The compound has a polarizability of 23.0±0.5 10-24cm3 . Unfortunately, the melting point is not available .

Scientific Research Applications

Efficient Synthesis of Pseudopeptides

Research by Ovdiichuk et al. (2015) focused on the synthesis of nicotinic acid-based amino acid units featuring an amidoxime function on the pyridine ring. This study provides insights into the structural manipulation of pyridine derivatives, highlighting the potential of these compounds in the development of novel chemical entities. The efficient coupling of 2-cyanonicotinic acid with methyl esters of L-α-amino acids and the subsequent regioselective pyrrolidine ring opening are notable steps in this synthesis process (Ovdiichuk et al., 2015).

Synthesis of Polysubstituted Pyrroles

Колос & Чечина (2019) investigated the synthesis of novel pentasubstituted pyrroles containing a propanoic acid fragment. The study demonstrates the versatility of pyrrole derivatives in organic synthesis, offering a methodology for the generation of structurally complex molecules through reactions of arylglyoxals, N,N-dimethylbarbituric, and 3-[(4-oxopent-2-en-2-yl)amino]propanoic acids (Колос & Чечина, 2019).

Development of Novel β-Lactams

Behzadi et al. (2015) explored the use of 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid as a ketene source for synthesizing monocyclic-2-azetidinones. This research highlights the strategic manipulation of ketenes and imines to control diastereoselectivity in chemical synthesis, paving the way for the creation of stereochemically defined compounds (Behzadi et al., 2015).

Synthesis of Pyrido[2,3-d]pyrimidines, Amides, and Derivatives

The study by Harutyunyan et al. (2015) on the synthesis of various heterocyclic compounds from substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids underlines the versatility of pyrrolo[3,4-c]pyridin-5-yl derivatives in generating a diverse array of chemical structures. This work contributes to the field of heterocyclic chemistry by expanding the range of potential synthetic routes for complex molecules (Harutyunyan et al., 2015).

Safety and Hazards

This compound is not intended for human or veterinary use. It’s important to wear protective eyewear, clothing, and gloves, and avoid skin contact when handling this compound .

Mechanism of Action

properties

IUPAC Name

2-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-5(10(15)16)12-3-2-6-7(4-12)9(14)11-8(6)13/h5-7H,2-4H2,1H3,(H,15,16)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPFSODYNFLURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
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2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
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2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Reactant of Route 4
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Reactant of Route 5
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Reactant of Route 6
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2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid

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